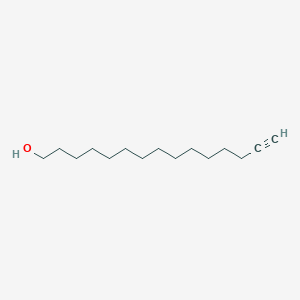

Pentadec-14-yn-1-ol

Übersicht

Beschreibung

Pentadec-14-yn-1-ol is a chemical compound with the molecular formula C15H28O . It has a molecular weight of 224.38 g/mol . It is used for research and development purposes.

Molecular Structure Analysis

Pentadec-14-yn-1-ol has a linear structure with a triple bond (alkyne) at the 14th carbon atom . The molecule consists of a long hydrocarbon chain with an alcohol (-OH) functional group at one end .Physical And Chemical Properties Analysis

Pentadec-14-yn-1-ol has a density of 0.9±0.1 g/cm³, a boiling point of 315.3±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It has a molar refractivity of 70.9±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 257.4±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Synthesis of Antiviral Agents

Pentadec-14-yn-1-ol: has been utilized in the synthesis of antiviral agents, particularly as a precursor in the production of compounds like tenofovir . This process involves the reaction of Pentadec-14-yn-1-ol with other reagents under controlled conditions to yield a compound that exhibits antiviral properties .

Development of Diagnostic Reagents

The compound’s unique structure allows it to be used in the development of diagnostic reagents. By attaching specific functional groups to Pentadec-14-yn-1-ol, researchers can create sensitive markers that bind to particular biological targets, aiding in the detection of diseases .

Creation of Bioconjugates

Bioconjugation techniques often employ Pentadec-14-yn-1-ol to link biomolecules with other entities, such as drugs or fluorescent markers. This application is crucial for targeted drug delivery systems and imaging techniques used in medical research .

Material Science and Nanotechnology

In material science, Pentadec-14-yn-1-ol can be used to modify the surface properties of nanoparticles. This modification can enhance the solubility, stability, and bioavailability of nanoparticles for various applications, including drug delivery and biosensing .

Organic Synthesis

As an alkyne-bearing alcohol, Pentadec-14-yn-1-ol serves as a versatile building block in organic synthesis. It can undergo a range of reactions, including oxidation, reduction, and cycloaddition, to produce a diverse array of organic compounds .

Pharmaceutical Research

In pharmaceutical research, Pentadec-14-yn-1-ol is used to synthesize lipid-like molecules that mimic the structure of natural lipids. These synthetic lipids can be used to study lipid metabolism and the role of lipids in various diseases .

Chemical Biology

Chemical biologists use Pentadec-14-yn-1-ol to study protein-lipid interactions. By incorporating the compound into lipid bilayers or membranes, researchers can investigate how proteins interact with lipids, which is vital for understanding cell membrane dynamics .

Environmental Science

In environmental science, Pentadec-14-yn-1-ol can be used as a tracer or marker to study the fate and transport of organic compounds in the environment. Its unique chemical signature allows for its detection and monitoring in various environmental samples .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

pentadec-14-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1,16H,3-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGPGIQISUZXOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450498 | |

| Record name | Pentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentadec-14-yn-1-ol | |

CAS RN |

18202-13-6 | |

| Record name | Pentadec-14-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)

![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)